molecular formula C14H19BrF2O B12535468 Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- CAS No. 676618-14-7

Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-

Cat. No.: B12535468
CAS No.: 676618-14-7
M. Wt: 321.20 g/mol
InChI Key: XZXMJJJJGZCKEK-SNVBAGLBSA-N
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Description

Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- is a complex organic compound characterized by the presence of bromine, fluorine, and an alkoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development and other biomedical applications .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- is unique due to the presence of the alkoxy group, which provides additional sites for chemical modification. This makes it more versatile for use in various synthetic and industrial applications compared to its similar counterparts .

Properties

CAS No.

676618-14-7

Molecular Formula

C14H19BrF2O

Molecular Weight

321.20 g/mol

IUPAC Name

5-bromo-1,2-difluoro-3-[(2R)-octan-2-yl]oxybenzene

InChI

InChI=1S/C14H19BrF2O/c1-3-4-5-6-7-10(2)18-13-9-11(15)8-12(16)14(13)17/h8-10H,3-7H2,1-2H3/t10-/m1/s1

InChI Key

XZXMJJJJGZCKEK-SNVBAGLBSA-N

Isomeric SMILES

CCCCCC[C@@H](C)OC1=C(C(=CC(=C1)Br)F)F

Canonical SMILES

CCCCCCC(C)OC1=C(C(=CC(=C1)Br)F)F

Origin of Product

United States

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